molecular formula C11H9Cl2N3O2 B2876270 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide CAS No. 2411283-43-5

2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide

Cat. No.: B2876270
CAS No.: 2411283-43-5
M. Wt: 286.11
InChI Key: SGHQKIBXRPHQDX-UHFFFAOYSA-N
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Description

2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a chloro-substituted phenyl group and an acetamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide typically involves the reaction of 4-chlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with chloroacetyl chloride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with different functional groups replacing the chloro groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxadiazole ring.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-phenylacetamide: Similar in structure but lacks the oxadiazole ring.

    4-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide: Similar but with a benzamide moiety instead of an acetamide.

    N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide: Similar but without the chloro substitution on the acetamide.

Uniqueness

2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide is unique due to the presence of both chloro and oxadiazole groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O2/c12-5-9(17)14-6-10-15-16-11(18-10)7-1-3-8(13)4-2-7/h1-4H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHQKIBXRPHQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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